molecular formula C17H16BrNO4 B2408802 N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide CAS No. 886493-92-1

N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide

Katalognummer: B2408802
CAS-Nummer: 886493-92-1
Molekulargewicht: 378.222
InChI-Schlüssel: UXOGQEVNPGAEDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-4-6-12(18)7-5-11/h4-9H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOGQEVNPGAEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

One of the primary applications of N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is its potential as an anti-inflammatory agent. The compound is structurally related to known anti-inflammatory drugs, and studies have shown that derivatives of benzoylphenylacetic acids exhibit significant activity against ocular inflammation. These compounds can be formulated into topical ophthalmic compositions that enhance corneal penetration and reduce irritation, making them suitable for treating conditions such as uveitis and keratitis .

Case Study: Ophthalmic Formulations

  • Objective: To develop stable aqueous solutions for ophthalmic use.
  • Findings: The incorporation of water-soluble polymers improved the stability and efficacy of formulations containing benzoylphenylacetic acid derivatives. Such formulations have been shown to effectively manage ocular inflammatory disorders without causing significant discomfort to patients .

Anticancer Activity

N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide has also been investigated for its anticancer properties. Research indicates that compounds with similar structural motifs can inhibit the proliferation of cancer cells and induce apoptosis. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines, including breast adenocarcinoma .

Case Study: Anticancer Screening

  • Objective: To evaluate the anticancer activity of related compounds.
  • Methodology: Sulforhodamine B assay was utilized to assess the cytotoxic effects on MCF7 breast cancer cells.
  • Results: Certain derivatives exhibited promising anticancer activity, suggesting that modifications in the structure can enhance efficacy against specific cancer types .

Antimicrobial Activity

The compound's derivatives have been explored for antimicrobial applications as well. Research has demonstrated that certain synthesized derivatives possess significant antibacterial and antifungal properties, which can be crucial in combating drug-resistant pathogens .

Case Study: Antimicrobial Evaluation

  • Objective: To assess the antimicrobial efficacy of synthesized derivatives.
  • Methodology: The turbidimetric method was employed to test against various bacterial strains.
  • Results: Some compounds showed strong activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

Formyl Peptide Receptor Agonism

Recent studies have identified N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide derivatives as agonists for formyl peptide receptors (FPRs). These receptors play a role in mediating inflammatory responses, making these compounds potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Case Study: FPR Agonist Activity

  • Objective: To evaluate the agonistic activity on FPRs.
  • Findings: Compounds with the 4-bromophenylacetamide fragment displayed significant agonist activity, leading to reduced severity in animal models of arthritis. This suggests a therapeutic pathway for managing chronic inflammatory conditions through targeted receptor activation .

Vergleich Mit ähnlichen Verbindungen

N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential reactivity of N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide .

Biologische Aktivität

N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromobenzoyl group and methoxy substituents. The molecular formula is C16_{16}H16_{16}BrN1_{1}O3_{3}, with a molecular weight of 364.21 g/mol. The structural features may confer unique chemical reactivity and biological activity that distinguish it from similar compounds.

Anticancer Activity

Recent studies have indicated that N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide exhibits significant anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results from the Sulforhodamine B (SRB) assay demonstrated a dose-dependent inhibition of cell proliferation, with IC50_{50} values indicating potent activity against these cell lines .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer cell survival .

Antimicrobial Activity

The antimicrobial efficacy of N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide has also been evaluated:

  • In Vitro Antimicrobial Testing : The compound was assessed against a range of bacterial strains (both Gram-positive and Gram-negative) and fungal species. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells treated with N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide showed a marked reduction in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that this compound induces programmed cell death in breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In a comparative study, N-(2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide was tested alongside conventional antibiotics against Staphylococcus aureus and Escherichia coli. The compound exhibited superior antimicrobial activity at lower concentrations, highlighting its potential as an alternative therapeutic agent for bacterial infections .

Table 1: Biological Activity Overview

Activity TypeCell Line / OrganismIC_{50 / MIC (µg/mL)Mechanism of Action
AnticancerMCF-715Induction of apoptosis via caspase activation
AnticancerHeLa20Inhibition of cell cycle progression
AntimicrobialStaphylococcus aureus5Disruption of cell membrane
AntimicrobialEscherichia coli10Inhibition of metabolic pathways

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.